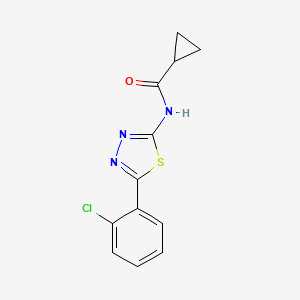
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in pre-clinical studies, and its mechanism of action has been the subject of several scientific investigations.
Scientific Research Applications
Synthesis and Biological Applications
Heterocyclic Derivatives and Biological Activities : Heterocyclic compounds, including those with thiadiazole moieties, are significant in medicinal chemistry due to their diverse biological activities. Research highlights the synthesis of bis-heterocyclic derivatives from cyclopropane dicarboxylic acid, incorporating thiadiazole units. These compounds were evaluated for their antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties, with certain derivatives showing significant potency in antimicrobial and anti-inflammatory activities (Kumar & Panwar, 2015).
Thiazoline-carboxylates and Cysteine Derivatives : Another study demonstrated an efficient method to generate thiazoline-4-carboxylates and related cysteine derivatives, incorporating cyclopropyl groups. These compounds, derived from thiocarboxamides, have potential applications in asymmetric synthesis and as precursors for further pharmaceutical development (Nötzel et al., 2001).
Antiviral Properties of Thiadiazole Derivatives : The synthesis of new thiadiazole sulfonamides starting from 4-chlorobenzoic acid has been reported, with some derivatives exhibiting anti-tobacco mosaic virus activity. This suggests potential antiviral applications for these compounds (Chen et al., 2010).
Chemical Synthesis and Characterization
Novel Heterocyclic Derivatives : Research into the synthesis of new heterocyclic derivatives of cyclopropane dicarboxylic acid, integrating thiadiazole and triazole moieties, has been conducted. These studies focus on developing compounds with potential biological activity and further chemical applications (Sharba et al., 2005).
Cyclosulfamides from Amino Acids : The synthesis of cyclosulfamides (1,2,5-thiadiazolidines 1,1-dioxides) starting from amino acids represents an innovative approach to creating compounds with potential utility in asymmetric synthesis and pharmaceutical research (Regainia et al., 2000).
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-4-2-1-3-8(9)11-15-16-12(18-11)14-10(17)7-5-6-7/h1-4,7H,5-6H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQFBLQSWYZHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-(4-chlorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702609.png)
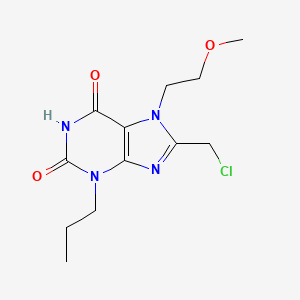
![4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2702614.png)
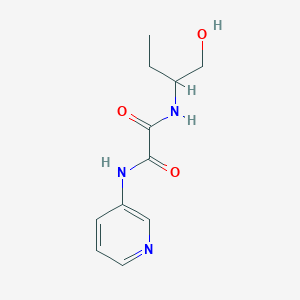
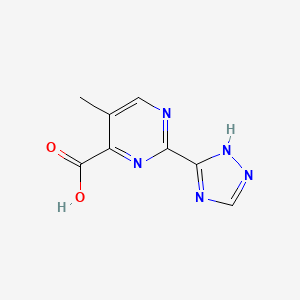
![N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2702619.png)
![(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one](/img/structure/B2702620.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2702622.png)
![(E)-N-[1-(Dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702625.png)
![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2702626.png)
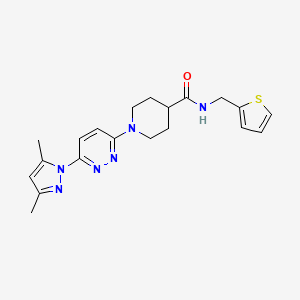
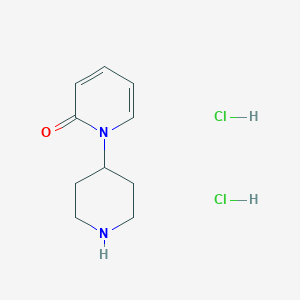
![N-(4-bromobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2702631.png)
![Methyl 3-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2702632.png)
